3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid
Overview
Description
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is an organic compound with the molecular formula C13H15FN2O3 It is a fluorinated benzoic acid derivative, which incorporates a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid typically involves the following steps:
Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 3-fluoro-4-aminobenzoic acid is then acylated with piperidine-1-carbonyl chloride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Acylation and Alkylation: The amino group can participate in acylation and alkylation reactions to form derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.
Acylation: Acyl chlorides and anhydrides are commonly used for acylation reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while acylation can produce amides and esters.
Scientific Research Applications
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, while the fluorinated benzoic acid portion can modulate enzyme activity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-[(piperidine-1-carbonyl)amino]benzoic acid
- 3-Fluoro-4-[(morpholine-1-carbonyl)amino]benzoic acid
- 3-Fluoro-4-[(piperidine-1-carbonyl)amino]phenylboronic acid
Uniqueness
3-Fluoro-4-[(piperidine-1-carbonyl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with targeted biological activity and specific material properties.
Properties
IUPAC Name |
3-fluoro-4-(piperidine-1-carbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c14-10-8-9(12(17)18)4-5-11(10)15-13(19)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJYGDHPPRPOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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